molecular formula C12H13N3O2 B12365328 5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester

5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester

Cat. No.: B12365328
M. Wt: 231.25 g/mol
InChI Key: BPOJYZCIGKFVQV-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester is a heterocyclic compound that contains a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-phenylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarboxylic acid, 2-amino-1,2-dihydro-4-phenyl-, methyl ester is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 2-amino-6-phenyl-1,2-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7,12,15H,13H2,1H3

InChI Key

BPOJYZCIGKFVQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC(N=C1)N)C2=CC=CC=C2

Origin of Product

United States

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